molecular formula C10H7BrClNO2 B6209717 methyl 7-bromo-4-chloro-1H-indole-2-carboxylate CAS No. 187607-84-7

methyl 7-bromo-4-chloro-1H-indole-2-carboxylate

Cat. No.: B6209717
CAS No.: 187607-84-7
M. Wt: 288.5
InChI Key:
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Description

Methyl 7-bromo-4-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-4-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method includes the reaction of 7-bromoindole with chlorinating agents under controlled conditions to introduce the chlorine atom at the 4-position. The carboxylate group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced forms of the indole compound.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 7-bromo-4-chloro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-4-chloro-1H-indole-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-bromo-4-chloro-1H-indole-2-carboxylate involves the bromination and chlorination of 1H-indole-2-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "1H-indole-2-carboxylic acid", "Bromine", "Chlorine", "Methyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 1H-indole-2-carboxylic acid with bromine in the presence of sulfuric acid and water to yield 7-bromo-1H-indole-2-carboxylic acid.", "Step 2: Chlorination of 7-bromo-1H-indole-2-carboxylic acid with chlorine in the presence of sulfuric acid and water to yield methyl 7-bromo-4-chloro-1H-indole-2-carboxylate.", "Step 3: Esterification of methyl 7-bromo-4-chloro-1H-indole-2-carboxylate with methyl alcohol in the presence of sodium hydroxide to yield the final product, methyl 7-bromo-4-chloro-1H-indole-2-carboxylate." ] }

CAS No.

187607-84-7

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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